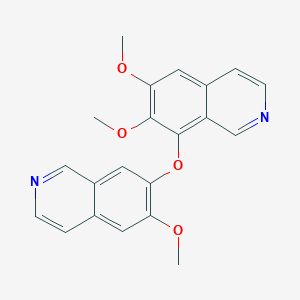
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features two isoquinoline units connected via an ether linkage, with methoxy groups at specific positions, contributing to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the isoquinoline ring through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Ether Formation: The formation of the ether linkage between the two isoquinoline units is achieved through nucleophilic substitution reactions, often using alkoxide intermediates.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether linkage, resulting in the formation of the individual isoquinoline units.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It finds applications in the development of novel materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, its structural features allow it to interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-8-((6-methoxyisoquinolin-7-yl)oxy)isoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the ether linkage and has different biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with different oxidation states, leading to varied reactivity and applications.
6,7-Dimethoxyisoquinoline: A simpler structure without the additional isoquinoline unit, used in different chemical and biological contexts.
The uniqueness of this compound lies in its dual isoquinoline structure and specific methoxy substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
87179-86-0 |
|---|---|
Formule moléculaire |
C21H18N2O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-8-(6-methoxyisoquinolin-7-yl)oxyisoquinoline |
InChI |
InChI=1S/C21H18N2O4/c1-24-17-8-13-4-6-22-11-15(13)10-18(17)27-20-16-12-23-7-5-14(16)9-19(25-2)21(20)26-3/h4-12H,1-3H3 |
Clé InChI |
ZHIYVDAJUKMVRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC=CC2=C1)OC3=C4C=NC=CC4=CC(=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


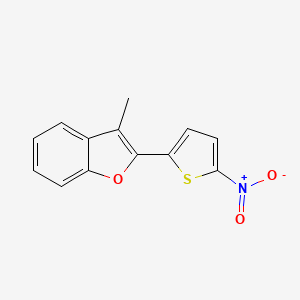


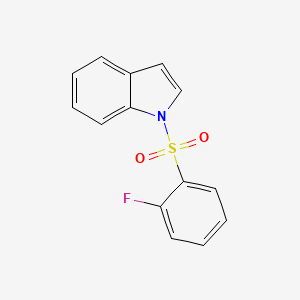
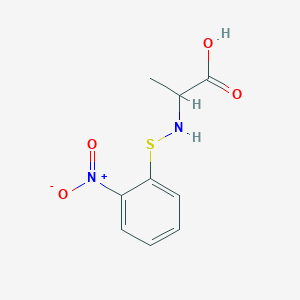
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
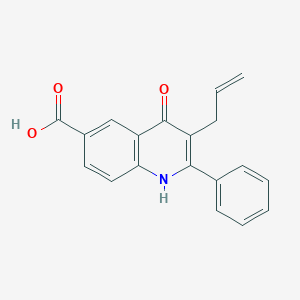
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)

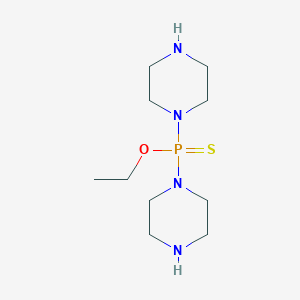
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
